molecular formula C13H20N2 B15240306 4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine

4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine

Cat. No.: B15240306
M. Wt: 204.31 g/mol
InChI Key: ZSUIFHARQCCEMF-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine is a substituted pyridine derivative featuring a methyl group at the 4-position of the pyridine ring and a 2-methylcyclohexylamine substituent at the 3-position. This structural motif combines aromatic and aliphatic components, influencing its physicochemical properties, such as solubility, lipophilicity, and steric bulk.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine

InChI

InChI=1S/C13H20N2/c1-10-5-3-4-6-12(10)15-13-9-14-8-7-11(13)2/h7-10,12,15H,3-6H2,1-2H3

InChI Key

ZSUIFHARQCCEMF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC2=C(C=CN=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with 2-methylcyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Analogues

Cyclohexyl-Substituted Pyridinamines
  • 4-Methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine (CAS 400074-67-1): Structure: Cyclohexan-1-amine linked to a pyridin-3-ylmethyl group. Key Differences: The cyclohexyl group is unsubstituted (vs. 2-methylcyclohexyl in the target compound), reducing steric hindrance. Synthesis: Not explicitly described, but similar compounds (e.g., ) utilize coupling reactions with cesium carbonate and copper catalysts .
  • 4-Ethyl-N-(2-{[1,2,4]triazolo[3,4-a]pyridin-3-yl}ethyl)cyclohexan-1-amine: Structure: Ethylcyclohexan-1-amine linked to a triazolo-pyridine moiety.
Pyridin-3-Amine Derivatives with Heterocyclic Substituents
  • N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD): Structure: Piperidine-linked pyridin-3-amine with trifluoromethyl groups. Biological Activity: Inhibits CYP51, a key enzyme in Trypanosoma cruzi (Chagas disease), with efficacy comparable to posaconazole . Synthesis: Multi-step protocol involving piperazine chain extension and nucleophilic substitution .
  • 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine :

    • Structure : Imidazopyridine core with a methylsulfonylphenyl group.
    • Biological Activity : Selective COX-2 inhibitor, validated via molecular docking studies using SC-558 as a reference .
    • Synthesis : Designed via molecular modeling, followed by multi-step organic synthesis (e.g., Schiff base formation and cyclization) .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogs
Compound Molecular Formula Key Substituents Biological Activity Synthesis Yield Reference
Target Compound* C₁₃H₂₁N₂ 4-MePy, 2-MeCyclohexyl Not reported N/A
UDD (CYP51 Inhibitor) C₂₃H₂₂F₆N₄ Trifluoromethyl, piperazinyl Anti-T. cruzi ~60–75%
2-(4-(MeSO₂)Ph-imidazopyridin-3-amine C₂₀H₁₈N₃O₂S Methylsulfonylphenyl, imidazopyridine COX-2 inhibition 10–12% (initial)
4-Methyl-N-(thiadiazol-4-ylmethyl)pyridin-3-amine C₉H₁₀N₄S Thiadiazole, pyridin-3-amine Not reported (antioxidant?) ~80%

*Hypothetical data inferred from structural analogs.

Key Observations:

Steric Effects : Bulky substituents (e.g., 2-methylcyclohexyl) may reduce binding affinity to flat enzyme active sites (e.g., COX-2) compared to planar aromatic systems .

Synthetic Complexity : Yields for pyridin-3-amine derivatives vary widely (10–75%), with cyclohexyl-containing compounds often requiring optimized coupling conditions (e.g., ’s use of CuBr/Cs₂CO₃) .

Methodological Insights

  • Crystallography and Structural Validation : Tools like SHELXL () and WinGX () are critical for resolving substituent conformations and verifying synthetic products .
  • Docking Studies : COX-2 inhibitors () were designed using SC-558 as a template, highlighting the importance of computational methods in analog optimization .

Biological Activity

4-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine is an organic compound characterized by a pyridine ring with a methyl substitution at the 4-position and an amine group attached to a 2-methylcyclohexyl moiety. This unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine is C_{13}H_{19}N, with a molecular weight of 204.31 g/mol. The compound's reactivity is influenced by its functional groups, particularly the amine group, which can act as a nucleophile in various chemical reactions.

Biological Activity Overview

Research into the biological activity of 4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine is limited; however, its structural analogs indicate potential therapeutic applications. Compounds with similar structures have been studied for their interactions with various biological targets, including G protein-coupled receptors (GPCRs) and ion channels.

  • GPCR Modulation : The compound may interact with GPCRs, which are critical in numerous physiological processes. For instance, studies on related compounds have shown that they can act as agonists or antagonists for specific receptors involved in inflammatory responses and pain modulation .
  • Calcium Mobilization : Some analogs have been shown to induce intracellular calcium mobilization in human neutrophils, suggesting that 4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine could similarly affect calcium signaling pathways .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological effects of pyridine derivatives. For instance, modifications at specific positions on the pyridine ring can significantly alter receptor binding affinities and functional activities.

Case Studies

  • TRPM8 Channel Modulation : Research on TRPM8 channel modulators indicates that compounds with similar frameworks may exhibit agonistic or antagonistic properties towards this receptor, which is involved in thermosensation and nociception. The presence of bulky groups and specific substitutions has been correlated with enhanced activity .
  • Neutrophil Activation : In studies involving related compounds, activation of neutrophils was observed through calcium influx mediated by FPRs (formyl peptide receptors), suggesting that similar mechanisms could be explored for 4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine .

Comparative Analysis

To better understand the potential biological activity of 4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine, it is useful to compare it with structurally related compounds.

Compound NameMolecular FormulaKey Features
4-Methyl-N-(3-methylcyclohexyl)pyridin-3-amineC_{13}H_{19}NSimilar structure but different cyclohexyl position
N-Methylpyridin-3-aminesC_{n}H_{m}NContains methyl substitution on the nitrogen
4-Methylpyridin-3-carboxylic acidC_{10}H_{11}NO_2Contains a carboxylic acid group instead of an amine

The unique substitution pattern on the pyridine ring of 4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine may impart distinct chemical properties and biological activities compared to these analogs.

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